Gynuramide II
Overview
Description
Gynuramide II is a natural product belonging to the Rosaceae family, specifically derived from the Exochorda genus . It is a ceramide-type sphingolipid with the molecular formula C42H83NO5 and a molecular weight of 682.11 g/mol . This compound is known for its biological activities and is often used as a reference standard in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gynuramide II involves the coupling of a long-chain fatty acid with a sphingoid base. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
The compound is then characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
Gynuramide II undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides .
Scientific Research Applications
Gynuramide II has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Gynuramide II involves its interaction with cellular membranes, where it integrates into the lipid bilayer and influences membrane fluidity and signaling pathways . It targets specific proteins and enzymes involved in cell signaling, leading to various biological effects such as modulation of inflammation and apoptosis .
Comparison with Similar Compounds
Gynuramide II is unique among ceramide-type sphingolipids due to its specific structure and biological activities. Similar compounds include:
2-2’- (Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: (CAS#340702-68-3)
2- (2’-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol: (CAS#154801-30-6)
Soyacerebroside I: (CAS#114297-20-0)
Soyacerebroside II: (CAS#115074-93-6)
Momor-cerebroside I: (CAS#606125-07-9)
Cerebroside B: (CAS#88642-46-0)
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,38-41,44-47H,3-26,28,30-37H2,1-2H3,(H,43,48)/b29-27+/t38-,39+,40+,41-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVGPKIBTGZJJH-BMAQVQEHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295803-03-1 | |
Record name | Gynuramide II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295803031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GYNURAMIDE II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52KEP8TZ2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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